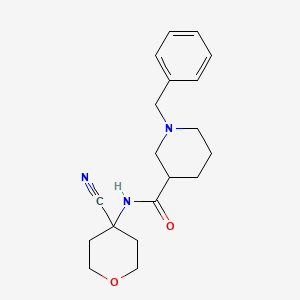

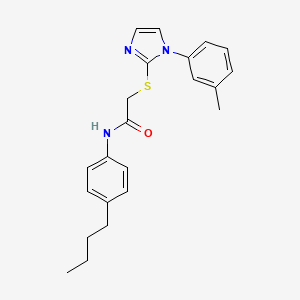

1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives, such as 1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reactions for 1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide are not directly mentioned in the search results.Scientific Research Applications

Antibacterial Evaluation

A study synthesized novel carboxamide derivatives, including compounds structurally related to 1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide. These compounds exhibited antibacterial effects against both Gram-negative and Gram-positive bacteria in vitro, highlighting their potential as antibacterial agents (Pouramiri, Kermani & Khaleghi, 2017).

Anticancer Activity

In the context of cancer research, piperidine derivatives have been explored for their potential as therapeutic agents. For example, piperidine carboxamides were identified as potent transient receptor potential vanilloid-1 (TRPV1) antagonists, an emerging target in pain treatment that could have implications in cancer therapy (Cheung et al., 2008).

Neuroinflammatory Imaging

Piperidine derivatives have been used in the development of radiotracers for PET imaging of microglia, which is crucial for studying neuroinflammation in neuropsychiatric disorders. This application provides noninvasive tools for monitoring neuroinflammation in vivo, contributing significantly to neuroscience research (Horti et al., 2019).

Anti-Inflammatory and Analgesic Agents

Some studies have synthesized novel benzamide derivatives, including piperidine-related compounds, for potential use as anti-inflammatory and analgesic agents. These compounds were evaluated for their cyclooxygenase inhibitory activities and showed promising results in this regard (Abu‐Hashem, Al-Hussain & Zaki, 2020).

Skeletal Muscle Sodium Channel Blockers

In a different application, certain analogues of tocainide, including piperidine derivatives, were synthesized for their potential as voltage-gated skeletal muscle sodium channel blockers. These compounds showed increased potency compared to tocainide, suggesting their use in treating conditions related to muscle sodium channels (Catalano et al., 2008).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

Similar compounds with a piperidine structure have been found to interact with various biological targets, including α1d and α1a adrenoceptors . These receptors play a crucial role in various physiological processes, including smooth muscle contraction and neurotransmission .

Mode of Action

Compounds with similar structures have been found to exhibit high subtype-selectivity to both α1d and α1a adrenoceptors . This suggests that 1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to induce apoptosis in certain cell types , suggesting that this compound may also influence cell survival pathways.

Result of Action

Similar compounds have been found to induce apoptosis in certain cell types , suggesting that this compound may have similar effects.

properties

IUPAC Name |

1-benzyl-N-(4-cyanooxan-4-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c20-15-19(8-11-24-12-9-19)21-18(23)17-7-4-10-22(14-17)13-16-5-2-1-3-6-16/h1-3,5-6,17H,4,7-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYBDRPMNHIJQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NC3(CCOCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[b]thiophen-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2756868.png)

![2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2756869.png)

![Methyl 2-[cyano(3-ethylphenyl)amino]acetate](/img/structure/B2756874.png)

![N-(2-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2756883.png)

![N-[1-(adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2756884.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2756885.png)

![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2756886.png)

![2-(2-(3-chloro-4-methoxyphenyl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2756887.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2756888.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2756890.png)